1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol
Übersicht
Beschreibung
1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol, also known as CGP 12177, is a selective β-adrenergic receptor antagonist. It has been widely used in scientific research to study the function and regulation of β-adrenergic receptors.
Wirkmechanismus
1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 works by binding to β-adrenergic receptors and blocking the action of epinephrine and norepinephrine, which are the natural ligands of these receptors. By blocking the action of these ligands, this compound 12177 reduces the activity of β-adrenergic receptors and their downstream signaling pathways. This leads to a decrease in heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
This compound 12177 has been shown to have various biochemical and physiological effects. In cardiovascular studies, this compound 12177 has been used to investigate the role of β-adrenergic receptors in heart failure, arrhythmias, and hypertension. In respiratory studies, this compound 12177 has been used to study the role of β-adrenergic receptors in asthma and chronic obstructive pulmonary disease. In metabolic studies, this compound 12177 has been used to study the role of β-adrenergic receptors in obesity, diabetes, and metabolic syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 in lab experiments is its high selectivity for β1 and β2 adrenergic receptors. This allows researchers to specifically target these receptors and study their function without interfering with other signaling pathways. Another advantage is its potency, which allows researchers to use lower concentrations of this compound 12177 and reduce the risk of off-target effects. However, one limitation of using this compound 12177 is its solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 in scientific research. One direction is the development of new β-adrenergic receptor antagonists with improved efficacy, selectivity, and solubility. Another direction is the investigation of the role of β-adrenergic receptors in other diseases such as cancer, neurological disorders, and autoimmune diseases. Additionally, the use of this compound 12177 in combination with other drugs or therapies may provide new insights into the regulation of β-adrenergic receptors and their downstream signaling pathways.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol 12177 has been extensively used in scientific research to study the function and regulation of β-adrenergic receptors. It is a potent and selective antagonist of β1 and β2 adrenergic receptors, which are important in regulating cardiovascular function, metabolism, and immune response. This compound 12177 has been used in various studies to investigate the role of β-adrenergic receptors in cardiovascular diseases, asthma, diabetes, and cancer.
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-6-8-17(9-7-15)23-12-16(22)10-21-11-18(20-13-21)14-4-2-1-3-5-14/h1-9,11,13,16,22H,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKXUPIGSHPNCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(COC3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.